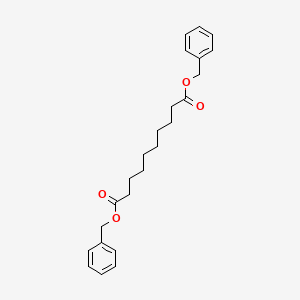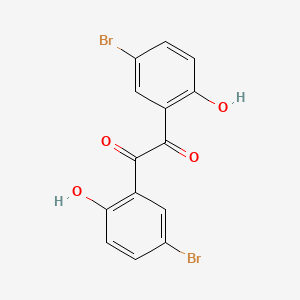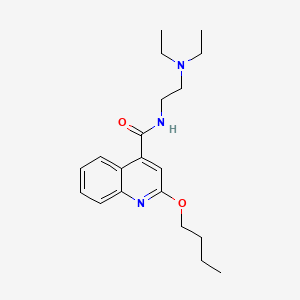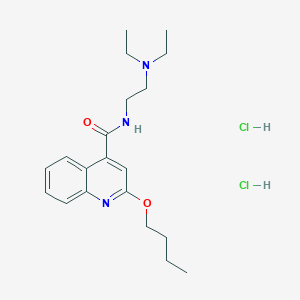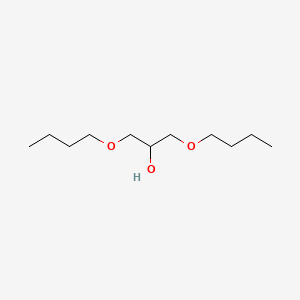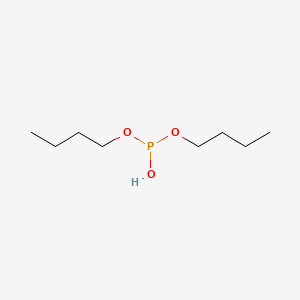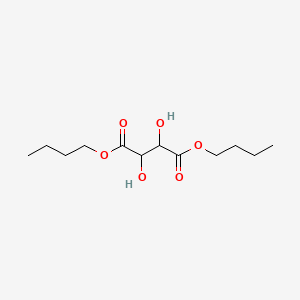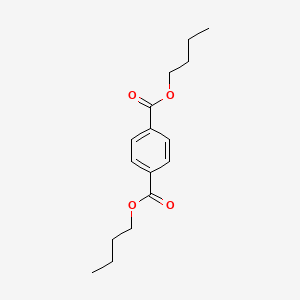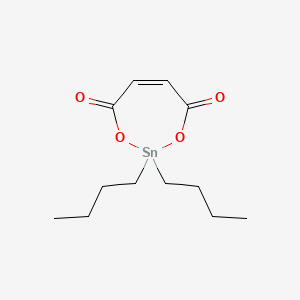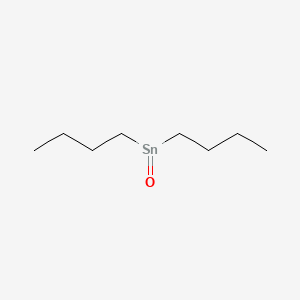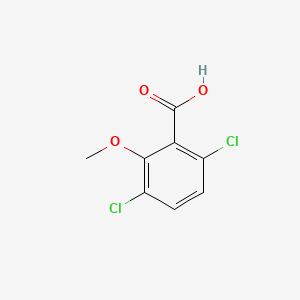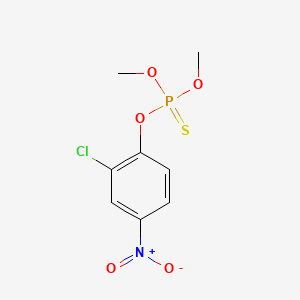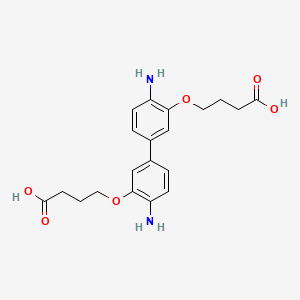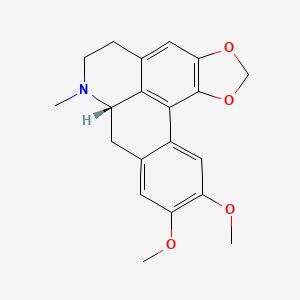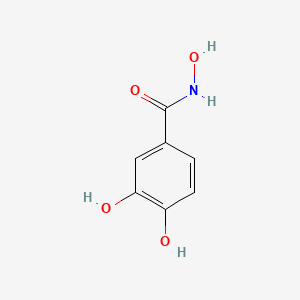
Didox
Descripción general
Descripción
Didox, also known as 3,4-dihydroxy-benzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . It is derived from polyhydroxy-substituted benzohydroxamic acid and has been shown to inhibit the proliferation of tamoxifen-resistant breast cancer cells .
Synthesis Analysis
Didox is a derivative of hydroxyurea (HU) and is one of the most potent pharmaceutical inhibitors of ribonucleotide reductase (RR), an enzyme that controls the synthesis of deoxynucleotide triphosphate . It inhibits the activity of the subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . Didox also appears to have iron-chelating activity .
Molecular Structure Analysis
The molecular formula of Didox is C7H7NO4 . Its average mass is 169.135 Da and its monoisotopic mass is 169.037506 Da .
Chemical Reactions Analysis
Didox acts on cells by inhibiting DNA synthesis and repair . It has been shown to have a synergistic effect when combined with melphalan, an alkylating agent commonly used in multiple myeloma .
Aplicaciones Científicas De Investigación
1. Application in Hepatocellular Carcinoma Treatment
- Summary of Application : Didox, a derivative of hydroxyurea (HU), is one of the most potent pharmaceutical inhibitors of Ribonucleotide reductase (RR), the rate-limiting enzyme that controls the deoxynucleotide triphosphate synthesis. It is expressed in tumor cells in proportion to their proliferation rate, their invasiveness, and poor prognosis .
- Methods of Application : Didox inhibits the activity of the subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis, and it seems to show iron-chelating activity .
- Results or Outcomes : Didox induced cell death and this effect was suppressed by iron supplementation. Cell treatments with didox caused changes of cellular iron content, TfR1 and ferritin levels comparable to those caused by the iron chelators, deferoxamine (DFO) and deferiprone (DFP) .
2. Application in Enhancing Efficacy and Reducing Toxicity of Doxorubicin
- Summary of Application : Didox has been shown to enhance the efficacy of Doxorubicin (DOX), a major chemotherapy for liver cancer, while protecting against its cardiotoxic effects .
- Methods of Application : Didox, which possesses antioxidant properties on top of its DNA synthesis and repair inhibiting ability, was combined with DOX in treatment .
- Results or Outcomes : The combination with didox significantly reduced the IC50 of DOX in Huh7 and HepG2 liver cancer cell lines. Didox with DOX showed higher caspase-3 level compared to DOX alone .
3. Application in Reducing Vascular Inflammation and Oxidative Stress Induced By Acute Hemolysis
- Summary of Application : Didox, as a Ribonucleotide Reductase Inhibitor, has been shown to reduce the in vivo vascular inflammation and oxidative stress induced by acute hemolysis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Application in Glioblastoma Treatment
- Summary of Application : Didox is being investigated for the treatment of glioblastoma (GBM), a type of brain tumor. Didox is a potent inhibitor of ribonucleotide reductase (RR), the enzyme responsible for deoxyribonucleotide synthesis .
- Methods of Application : Since Didox alone cannot cross the blood–brain barrier (BBB), dendrimers are proposed as a delivery system to improve its uptake by the brain .
- Results or Outcomes : Results indicated that dendrimers enhance the cell penetration capability of Didox in GBM cell lines (2D and 3D). The effect of dendrimer was more prominent in 3D (neurospheres) compared with that in 2D cell lines .
5. Application in Acute Myeloid Leukemia Treatment
- Summary of Application : Didox is a novel RR inhibitor noted to be more potent than hydroxyurea. It has been tested in preclinical models of Acute Myeloid Leukemia (AML) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
6. Application in Iron Chelation
- Summary of Application : Didox has been shown to act as an iron chelator in hepatocellular carcinoma cells .
- Methods of Application : Didox induced cell death and this effect was suppressed by iron supplementation. Cell treatments with didox caused changes of cellular iron content, TfR1 and ferritin levels comparable to those caused by the iron chelators, deferoxamine (DFO) and deferiprone (DFP) .
- Results or Outcomes : Didox has an affinity binding to Fe 3+ comparable to that of DFO and DFP, although with slower kinetic .
7. Application in Antiretroviral Activity
- Summary of Application : Didox has antiretroviral activity as it can deplete deoxynucleotides necessary for the synthesis of the pro-viral DNA intermediates of retrovirus replication .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
8. Application in Treatment of Highly Malignant Tumors
- Summary of Application : Ribonucleotide reductase (RR) is one of the fifty genes reported to be overexpressed in highly malignant tumors with poor prognosis. Didox is a novel RR inhibitor noted to be more potent than hydroxyurea .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
9. Application in Treatment of Astrocytomas
- Summary of Application : Glioblastoma multiforme (GBM), one of the most aggressive types of cancer which occurs in the brain or spinal cord, represents about 15.4% of all primary brain tumors and about 60–75% of all astrocytomas. GBM tumors arise from cells called astrocytes that support the nerve cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Didox is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including flushing the affected area with water and seeking medical attention .
Direcciones Futuras
While Didox has shown promise in preclinical models of acute myeloid leukemia (AML), more research is needed to fully understand its potential therapeutic applications . It has been suggested that Didox’s iron-chelating properties may contribute to its antitumor activity , but further studies are needed to confirm this hypothesis.
Propiedades
IUPAC Name |
N,3,4-trihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didox | |
CAS RN |
69839-83-4 | |
| Record name | N,3,4-Trihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Didox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



